1,2-Phenylenediacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(cyanomethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPFXBANOKKNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210203 | |
| Record name | o-Phenylenediacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613-73-0 | |
| Record name | 1,2-Benzenediacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | o-Phenylenediacetonitrile | |
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| Record name | o-Xylylene dicyanide | |
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| Record name | o-Phenylenediacetonitrile | |
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| Record name | o-phenylenediacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.412 | |
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| Record name | O-PHENYLENEDIACETONITRILE | |
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Synthetic Methodologies for 1,2 Phenylenediacetonitrile
Classical Approaches to 1,2-Phenylenediacetonitrile Synthesis
Traditional methods for synthesizing this compound have heavily relied on well-established reaction mechanisms, primarily nucleophilic substitution and pathways originating from benzene (B151609) and its derivatives.
Nucleophilic Substitution of Halogenated Precursors with Cyanides
A primary and widely utilized method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor, such as α,α'-dihalo-o-xylene, with a cyanide salt. organic-chemistry.orgyoutube.com This reaction, typically an SN2 type, involves the displacement of halide ions by cyanide ions. organic-chemistry.org
The general reaction can be represented as:
o-C₆H₄(CH₂X)₂ + 2 MCN → o-C₆H₄(CH₂CN)₂ + 2 MX
Where X is a halogen (e.g., Cl, Br) and M is an alkali metal (e.g., Na, K).
The efficiency of the nucleophilic substitution reaction is highly dependent on the reaction conditions. Factors such as temperature, solvent, and the nature of the leaving group play a crucial role. For instance, the reaction of p-xylylene chloride with sodium cyanide is exothermic and is typically maintained at a temperature of 60-65°C. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and available for reaction. youtube.commdpi.com The use of polar protic solvents can decrease the reactivity of the nucleophile through hydrogen bonding. organic-chemistry.org
Table 1: Optimized Reaction Conditions for Nitrile Synthesis
| Parameter | Condition | Rationale |
| Temperature | 60-65°C | To control the exothermic reaction and ensure a sufficient reaction rate. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that enhances the nucleophilicity of the cyanide ion. youtube.commdpi.com |
| Reactant Ratio | Excess Cyanide | To drive the reaction to completion and maximize the yield of the dinitrile. |
Phase-transfer catalysis (PTC) has emerged as a powerful technique to enhance the efficiency of nucleophilic substitution reactions between reactants in immiscible phases. crdeepjournal.orgslideshare.net In the synthesis of nitriles from halogenated precursors, where the organic substrate is in an organic phase and the inorganic cyanide salt is in an aqueous or solid phase, a phase-transfer catalyst facilitates the transport of the cyanide anion into the organic phase. slideshare.netwikipedia.org
Quaternary ammonium (B1175870) salts, such as benzyltriethylammonium chloride, and phosphonium (B103445) salts are commonly employed as phase-transfer catalysts. slideshare.netwikipedia.org The catalyst cation pairs with the cyanide anion, and this ion pair is soluble in the organic phase, allowing the reaction to proceed at a much faster rate and often with higher yields and selectivity. crdeepjournal.orgresearchgate.net Solid-liquid PTC is often preferred over liquid-liquid PTC as it can be more selective and easier to control. crdeepjournal.org
Table 2: Common Phase-Transfer Catalysts
| Catalyst | Type |
| Benzyltriethylammonium chloride | Quaternary Ammonium Salt wikipedia.org |
| Methyltricaprylammonium chloride | Quaternary Ammonium Salt wikipedia.org |
| Methyltributylammonium chloride | Quaternary Ammonium Salt wikipedia.org |
| Hexadecyltributylphosphonium bromide | Phosphonium Salt wikipedia.org |
The choice of the alkali metal cyanide (e.g., sodium cyanide or potassium cyanide) can influence the reaction outcome. While both are effective sources of the cyanide nucleophile, their solubility and reactivity can differ depending on the reaction conditions. Sodium cyanide is commonly used in aqueous solutions or in polar aprotic solvents. google.com The use of solid alkali metal hydroxides in conjunction with the organic phase has also been explored, sometimes leading to complete conversion of the starting material in a short time. google.com The reaction of substantially anhydrous alkali metal alcoholates with hydrogen cyanide in an anhydrous alcohol medium is another method for producing alkali metal cyanides. google.com
Alternative Benzene-Derived Synthetic Pathways
While the direct substitution of halogenated xylenes (B1142099) is a common route, other synthetic strategies starting from benzene or its derivatives exist. Electrophilic aromatic substitution (EAS) reactions on benzene are fundamental to creating a variety of substituted benzene derivatives, which can then be further functionalized. pressbooks.pub For instance, Friedel-Crafts acylation followed by other transformations can lead to precursors for this compound. pressbooks.pub Additionally, the oxidation of alkyl substituents on an alkylbenzene can yield carboxylic acid groups, which can be converted to other functionalities. pressbooks.pub The conversion of a nitro group to an amino group, which can then be transformed, is another synthetic tool. pressbooks.pub More complex, multi-step syntheses starting from precursors like benzene-1,3,5-tricarbohydrazide (B3069294) have also been reported for creating benzene homologues with various functional groups. mdpi.com In some specialized contexts, gas-phase reactions involving benzene and other small molecules are studied to understand potential formation pathways. nrao.edu
Development of Green Chemistry Synthetic Protocols
In recent years, there has been a significant shift towards the development of more environmentally friendly or "green" synthetic methods. mdpi.comencyclopedia.pub These protocols aim to reduce waste, use less hazardous materials, and improve energy efficiency. acs.org For the synthesis of nitriles and other organic compounds, this includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave irradiation. mdpi.comencyclopedia.pubfrontiersin.org
Solvent-free mechanochemical approaches, where reactants are ground together, have been shown to be efficient for some syntheses, eliminating the need for toxic solvents and reducing reaction times. researchgate.net The use of biocatalysis, employing genetically engineered microbes to synthesize chemicals from renewable feedstocks like glucose, represents a significant advancement in green chemistry. epa.gov For instance, catechol, a related aromatic compound, has been synthesized from sugars using this approach, avoiding the use of petroleum-based benzene. epa.gov While not directly applied to this compound in the provided information, these green principles and techniques are at the forefront of modern chemical synthesis and are applicable to the production of a wide range of chemicals. acs.orgfrontiersin.org
Catalyst Design and Heterogeneous Catalysis in Dinitrile Synthesis
The design of effective catalysts is central to the synthesis of dinitriles, including this compound. Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation, recovery, and reusability. rsc.org
Research into the coordination chemistry of this compound has revealed its ability to act as a ligand in forming complex metal-based structures. In one study, this compound (represented as 1,2-C₆H₄(CH₂CN)₂) was used to synthesize seven-coordinate complexes of molybdenum(II) and tungsten(II). researchgate.net The reaction involves the displacement of acetonitrile (B52724) ligands from a metal-carbonyl complex, demonstrating a specific catalytic pathway. The resulting complexes, such as [WI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂], feature the dinitrile monodentately coordinated to the metal center. researchgate.net This highlights the design of specific metal complexes that can act as catalysts or intermediates in transformations involving the nitrile groups.
Table 1: Synthesis of Molybdenum(II) and Tungsten(II) Complexes with this compound researchgate.net
| Reactant 1 | Reactant 2 | Product | Metal Center (M) |
| [MI₂(CO)₃(NCMe)₂] | 2 equiv. 1,2-C₆H₄(CH₂CN)₂ | [MI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂] | Mo, W |
| [MI₂(CO)₃(NCMe)L] | 1 equiv. 1,2-C₆H₄(CH₂CN)₂ | [MI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}L] | Mo, W |
L = PPh₃, AsPh₃, SbPh₃, P(OPh)₃
While direct examples of heterogeneous catalysis for the synthesis of this compound are specific, broader research into dinitrile synthesis provides insight into catalyst design. For instance, the related isomer, 1,4-phenylenediacetonitrile (B1346891), is widely used in the synthesis of Covalent Organic Frameworks (COFs). rsc.orgrsc.orgmdpi.comunt.edu These materials are highly ordered porous polymers that can serve as heterogeneous catalysts themselves. rsc.orgrsc.org For example, a magnetic organic polymer, Fe₃O₄@SiO₂@Tb–PDAN, was synthesized using 1,4-phenylenediacetonitrile and demonstrated effectiveness as a reusable adsorbent, illustrating the principles of designing functional materials from dinitrile precursors. rsc.org Such strategies, involving the creation of robust, high-surface-area catalysts, are at the forefront of modern catalyst design for organic transformations. mdpi.comnih.gov
Furthermore, copper-catalyzed systems have been employed in the transformation of this compound. A solvent-free method using a TBHP/Cu(OAc)₂ system can selectively convert this compound into other valuable compounds, with the product being controlled by temperature. researchgate.net This demonstrates how catalyst system design can precisely control reaction pathways.
Sustainable Solvent Systems and Reaction Media
The selection of solvents is a critical aspect of green and sustainable chemistry. nih.gov The goal is to minimize the use of hazardous organic solvents by replacing them with more environmentally benign alternatives. text2fa.ir Traditional syntheses of nitrile compounds have often relied on solvents like dimethylformamide (DMF) or chlorinated solvents such as 1,2-dichlorobenzene, which pose environmental and health risks. mdpi.comunt.edu
Modern approaches prioritize the use of "greener" solvents. sigmaaldrich.com These include:
Water : Considered a highly desirable solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net
Bio-based Solvents : Ethanol and ethyl acetate, when derived from renewable feedstocks, offer a lower carbon footprint and can often replace petroleum-based solvents. sigmaaldrich.com
Solvent-Free Reactions : The most sustainable approach is to eliminate the solvent entirely. researchgate.net Mechanochemistry or reactions run at elevated temperatures with liquid reactants can achieve this. text2fa.ir
In the context of this compound chemistry, a temperature-controlled, solvent-free synthesis has been successfully demonstrated for its conversion to other products, highlighting the viability of eliminating solvents. researchgate.net For syntheses that still require a medium, the replacement of conventional solvents is a key consideration. For example, in related COF syntheses, solvent screening is performed to find optimal and potentially greener solvent mixtures, such as methanol (B129727) and acetonitrile. acs.org
Table 2: Comparison of Traditional and Sustainable Solvents in Chemical Synthesis
| Solvent Category | Examples | Properties & Considerations |
| Traditional/Less Preferred | Dichloromethane (DCM), Dimethylformamide (DMF), 1,2-Dichlorobenzene | Effective for many reactions but often toxic, volatile, and difficult to dispose of. mdpi.comnih.gov |
| Greener Conventional Solvents | Ethyl Acetate, 2-Propanol, Ethanol | Lower toxicity and better environmental profiles; some are bio-based. sigmaaldrich.com |
| "Neoteric" or Advanced Solvents | Water, Supercritical Fluids, Ionic Liquids, Bio-solvents (e.g., Cyrene™) | Offer unique properties and significant environmental benefits, though applicability and cost can vary. text2fa.irresearchgate.net |
| Solvent-Free | Not Applicable | Ideal from a green chemistry perspective; reduces waste and simplifies purification. researchgate.net |
Process Optimization and Scale-Up Considerations in Laboratory Synthesis
Optimizing a synthetic process in the laboratory involves systematically adjusting reaction parameters to maximize yield, purity, and efficiency while minimizing waste and energy consumption. Key parameters for the synthesis of this compound and related compounds include temperature, reaction time, and catalyst loading.
A prime example of process optimization is the temperature-controlled, copper-catalyzed reaction of benzyl (B1604629) cyanides, including this compound. researchgate.net Research has shown that by simply changing the reaction temperature, the same set of starting materials can be selectively guided to form two different classes of products. This level of control is a key goal of process optimization.
Table 3: Temperature-Controlled Selective Synthesis from Benzyl Cyanides researchgate.net
| Substrate Type | Reaction Temperature | Major Product Type | Yield |
| Benzyl Cyanides | Room Temperature | tert-Butyl Peresters | Good to Excellent |
| Benzyl Cyanides | 80 °C | Benzoic Acids | Good to Excellent |
Reaction Conditions: Substrate (1 mmol), TBHP (4 mmol), Cu(OAc)₂ (4-10 mol%), solvent-free.
When considering scaling up a laboratory synthesis, several factors become critical:
Catalyst Stability and Reusability : For a process to be economically viable, the catalyst should ideally be stable under reaction conditions for extended periods and easily recovered and reused over multiple cycles. mdpi.com The development of heterogeneous catalysts, such as those on magnetic supports or robust frameworks like COFs, directly addresses this challenge. rsc.orgmdpi.com
Reaction Type : One-pot reactions, where multiple synthetic steps are combined without isolating intermediates, are highly desirable for scale-up. acs.org This approach saves time, reduces solvent use, and minimizes waste.
Purification : The method of product isolation must be scalable. Precipitation followed by filtration is often preferred over chromatographic methods, which can be cumbersome and solvent-intensive on a larger scale.
Synthesis Method : While solvothermal methods are common in laboratory research for materials like COFs, diversifying to other techniques may be necessary to enable efficient large-scale production. rsc.org
Ultimately, a successful scale-up relies on a robust and well-optimized laboratory procedure that considers not just the chemical transformation itself but the entire process from starting materials to purified product. mdpi.com
Chemical Reactivity and Derivatization Studies of 1,2 Phenylenediacetonitrile
Reactions at the Nitrile Functionalities
The nitrile groups in 1,2-phenylenediacetonitrile are the primary sites of reactivity, susceptible to a range of transformations including condensations, nucleophilic additions, cyclizations, and redox reactions.
Knoevenagel Condensation Reactions and Their Scope
The Knoevenagel condensation is a key reaction involving the active methylene (B1212753) groups of this compound. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation and typically involves the reaction of a compound with active hydrogen atoms with a carbonyl group in the presence of a basic catalyst. sigmaaldrich.comslideshare.net The active methylene groups in this compound, being adjacent to both the phenyl ring and the electron-withdrawing nitrile groups, are sufficiently acidic to be deprotonated by a weak base, initiating the condensation. wikipedia.org
The scope of the Knoevenagel condensation with this compound is broad, allowing for reactions with various aldehydes and ketones to form a diverse range of products. researchgate.net The reaction is often followed by a spontaneous dehydration to yield a more stable, conjugated system. sigmaaldrich.com
A significant application of the Knoevenagel condensation with this compound is the synthesis of styryl derivatives and other extended conjugated systems. mdpi.com When reacted with aromatic aldehydes, the condensation leads to the formation of α,β-unsaturated nitriles, which are styryl-type compounds. These reactions are valuable for creating molecules with specific optical and electronic properties. For instance, the condensation of this compound with various benzaldehydes can be used to synthesize fluorescent dyes and other functional materials. mdpi.comresearchgate.net The resulting conjugated systems often exhibit interesting photophysical properties, making them useful in materials science. mdpi.com
The mechanism of the base-catalyzed Knoevenagel condensation involves several key steps. researchgate.net First, the base abstracts a proton from the active methylene group of this compound, forming a carbanion (enolate). pearson.comberkeley.edu This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. pearson.com The resulting intermediate is a β-hydroxy nitrile. sigmaaldrich.com This intermediate can then undergo dehydration, typically facilitated by the base, to eliminate a molecule of water and form a carbon-carbon double bond, leading to the final α,β-unsaturated product. researchgate.netescholarship.org The choice of base is crucial; a weak base is generally used to prevent the self-condensation of the aldehyde or ketone. wikipedia.org The reaction is often catalyzed by amines such as piperidine. researchgate.net
Nucleophilic Additions to Nitriles
The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by nucleophiles. This leads to the formation of a variety of adducts and can be a gateway to further chemical transformations. For example, the addition of cyanide ions to derivatives of 1,4-phenylenediacetonitrile (B1346891) has been utilized in the development of chemical sensors. rsc.orgscispace.com While this specific example pertains to the 1,4-isomer, similar reactivity can be anticipated for this compound, where nucleophiles add to the nitrile carbon, leading to a disruption of the electronic conjugation of the system. rsc.org
Cyclization Reactions Leading to Heterocyclic Frameworks
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. mdpi.comchim.itresearchgate.netorganic-chemistry.org The two adjacent nitrile groups can participate in intramolecular cyclization reactions, or they can react with other reagents in a way that leads to the formation of a new ring. For instance, metal-catalyzed cyclization reactions have emerged as a powerful tool for constructing heterocyclic systems. mdpi.com While specific examples for this compound are not detailed in the provided context, the general principles of cyclization reactions suggest its potential in forming nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. mdpi.comresearchgate.net
Hydrolysis, Reduction, and Oxidation Transformations
The nitrile functionalities of this compound can undergo hydrolysis, reduction, and oxidation, which are fundamental transformations in organic chemistry. labce.comnih.govlibretexts.org
Hydrolysis: In the presence of acid or base and water, the nitrile groups can be hydrolyzed to carboxylic acids. labce.comlibretexts.org The hydrolysis of this compound would yield 1,2-phenylenediacetic acid. This reaction proceeds through an amide intermediate. csic.es
Reduction: The nitrile groups can be reduced to primary amines using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The reduction of this compound would produce 1,2-bis(2-aminoethyl)benzene. These reduction reactions are significant for introducing amino functionalities into the molecule. labce.com
Oxidation: While the oxidation of nitriles is less common, under specific conditions, the methylene groups adjacent to the nitrile can be oxidized. The nitrile group itself is relatively resistant to oxidation. labce.com
These transformations significantly expand the synthetic utility of this compound, allowing for its conversion into a wide array of other functionalized molecules.
Reactions Involving the Ortho-Substituted Phenyl Ring
The reactivity of the aromatic core of this compound is influenced by the two ortho-disposed cyanomethyl (-CH2CN) substituents. These groups dictate the outcome of reactions such as electrophilic aromatic substitution and can be exploited for regioselective functionalization through metalation techniques.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. nih.gov The regioselectivity and rate of these reactions are heavily influenced by the electronic properties of the substituents attached to the ring. perlego.comyoutube.com Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing), which in turn directs incoming electrophiles to specific positions (ortho, meta, or para). nih.gov
The cyanomethyl (-CH2CN) group is considered to be weakly electron-withdrawing. ed.ac.uk Studies on the electrophilic substitution of phenylacetonitrile (B145931), which contains a single -CH2CN group, show that it is predominantly a para-directing substituent, though it also yields moderate amounts of the ortho and meta-isomers. ed.ac.uk This indicates a complex interplay of inductive and weak resonance effects.
In this compound, the presence of two ortho-disposed, deactivating -CH2CN groups significantly reduces the electron density of the phenyl ring, making it less susceptible to electrophilic attack than benzene (B151609). The available positions for substitution are C3, C4, C5, and C6. The directing effects of the two groups are additive. The substituent at C1 directs an incoming electrophile primarily to its para-position (C4), while the substituent at C2 directs to its para-position (C5). Both groups also exert a weaker ortho-directing influence; the C1 substituent directs to C6 (and C2, which is blocked), and the C2 substituent directs to C3 (and C1, which is blocked). Consequently, electrophilic substitution on this compound is expected to yield a mixture of products, with substitution likely favored at the C4 and C5 positions, and to a lesser extent at C3 and C6.
In highly activated systems, such as polymethylated benzyl (B1604629) cyanides, research has shown that reaction with strong electrophiles like fuming nitric acid can lead to side-chain nitrooxylation on a methyl group adjacent to the cyanomethyl group, rather than substitution on the aromatic ring itself. oup.comoup.com This suggests that under certain conditions, the benzylic positions or adjacent activating groups can be more reactive than the deactivated aromatic ring.
Functionalization through Directed ortho-Metalation
Directed ortho-metalation (DoM) is a powerful synthetic strategy that achieves highly regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent (like n-butyllithium), positioning it to deprotonate a specific, adjacent ortho-proton. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with various electrophiles, installing a new substituent exclusively at the ortho-position. wikipedia.org
For this compound, the cyanomethyl groups (-CH2CN) can potentially serve as DMGs. The nitrogen atom of the nitrile possesses a lone pair of electrons capable of coordinating with the Lewis acidic lithium of the organolithium reagent. wikipedia.orgbeilstein-journals.org This coordination would bring the base into proximity with the ortho-hydrogens at the C3 and C6 positions, facilitating their abstraction. Trapping of the resulting lithiated intermediate with an electrophile (E+) would yield the 3-substituted derivative.
However, a competing reaction pathway exists: the deprotonation of the benzylic hydrogens. The hydrogens on the methylene bridge (-CH 2CN) are acidic due to the strong electron-withdrawing effect of the adjacent cyano group. beilstein-journals.org Abstraction of these protons by a strong base leads to the formation of a resonance-stabilized α-cyano carbanion. This benzylic lithiation is a common reaction for phenylacetonitrile derivatives.
Therefore, the reaction of this compound with an organolithium base presents a competition between ortho-litiation on the aromatic ring and benzylic lithiation at the side chains. The outcome is sensitive to reaction conditions such as the base used, solvent, and temperature. While the cyano group itself is classified as a moderate DMG when directly attached to an aromatic ring, the flexibility of the cyanomethyl group may influence its effectiveness in directing ortho-metalation versus promoting benzylic deprotonation. organic-chemistry.org
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.govtaylorfrancis.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov
This compound is a valuable building block in MCRs, primarily due to the reactivity of its two active methylene groups. The protons alpha to the nitrile groups are sufficiently acidic to be removed by a base, allowing the molecule to act as a bis-nucleophile in condensation reactions. wikipedia.orgsigmaaldrich.com
A prominent application of this compound in MCRs is in the synthesis of porous crystalline polymers known as covalent organic frameworks (COFs). rsc.orgliverpool.ac.uk Specifically, it participates in Knoevenagel condensation-based MCRs. wikipedia.orgresearchgate.net In these reactions, this compound is combined with multi-functional aldehydes in the presence of a basic catalyst. The reaction proceeds via a domino Knoevenagel-Michael sequence, leading to the formation of robust, extended two-dimensional or three-dimensional structures with C=C linkages. rsc.orgd-nb.info
For instance, the reaction of this compound with a tetra-aldehyde linker like 1,3,6,8-tetrakis(4-formylphenyl)pyrene under solvothermal conditions can produce a highly ordered, porous COF. The active methylene groups of this compound sequentially condense with the aldehyde groups of the linker molecule to form a stable, π-conjugated framework.
Below is a table summarizing a representative multi-component reaction involving a this compound analog for the synthesis of a COF.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Type | Product Type |
|---|---|---|---|---|
| 1,4-Phenylenediacetonitrile | Tetrakis(4-formylphenyl)pyrene | Base (e.g., NEt4OH) / o-Dichlorobenzene, DMAc | Knoevenagel Polycondensation | sp2 Carbon-linked Covalent Organic Framework (sp2c-COF) rsc.org |
| This compound | Aromatic Dialdehyde (e.g., Terephthalaldehyde) | Base (e.g., Piperidine) / Ethanol | Knoevenagel Condensation | Bis(alkene) Product |
The versatility of the active methylene groups allows this compound to be used with a variety of carbonyl-containing components, making it a key precursor for advanced materials and complex heterocyclic systems via MCR pathways. beilstein-journals.orgbeilstein-journals.org
Coordination Chemistry of 1,2 Phenylenediacetonitrile
Ligand Properties and Coordination Modes of 1,2-Phenylenediacetonitrile
This compound (pda) is a versatile ligand in coordination chemistry due to the presence of two nitrile functionalities. The nitrogen atoms of the cyano groups possess lone pairs of electrons, making them effective donors towards metal centers, classifying them as Lewis bases ekb.egresearchgate.net. The molecule's structure, with two CH₂CN groups ortho to each other on a phenyl ring, allows for a degree of flexibility. This flexibility, combined with the two potential donor sites, gives rise to several coordination modes.
The primary coordination modes observed or proposed for this compound are:
Monodentate Coordination: The ligand binds to a single metal center through the nitrogen atom of one of its two nitrile groups researchgate.netnih.gov. This is a common coordination mode, particularly when the reaction stoichiometry favors a higher ligand-to-metal ratio or when bulky co-ligands are present researchgate.net.
Bidentate Bridging Coordination: The ligand bridges two different metal centers, with each nitrile group coordinating to one metal. This mode leads to the formation of bimetallic or polynuclear structures researchgate.net. The spatial arrangement of the cyanomethyl groups in the ortho position facilitates this bridging capability.
Bidentate Chelating Coordination: Theoretically, the ligand could coordinate to a single metal center using both nitrile nitrogen atoms, forming a seven-membered chelate ring. While this mode is known for analogous ligands like 1,2-phenylenediacetate, which forms stable chelate complexes with lanthanide ions nih.gov, explicit structural evidence for the chelation of this compound is not extensively documented in the reviewed literature. The stability of such a seven-membered ring would be subject to factors like the size of the metal ion and the desired coordination geometry escholarship.org.
The phenyl ring and the methylene (B1212753) spacers influence the steric and electronic properties of the ligand. The benzene (B151609) ring provides a rigid backbone, while the -CH₂- groups introduce a degree of conformational freedom, allowing the nitrile groups to orient themselves for effective coordination.
Synthesis and Structural Elucidation of Metal-Dinitrile Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor, often a metal halide or a complex with labile ligands like acetonitrile (B52724), with the dinitrile ligand in an appropriate solvent. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, are crucial for the characterization and structural elucidation of the resulting complexes.
Monodentate Coordination through Nitrogen Atoms
The monodentate coordination of this compound has been demonstrated in complexes of molybdenum(II) and tungsten(II). Treatment of [MI₂(CO)₃(NCMe)₂] (where M = Mo or W) with two equivalents of 1,2-C₆H₄(CH₂CN)₂ results in the displacement of the acetonitrile ligands to form the seven-coordinate complexes [MI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂] researchgate.net.
In these complexes, the this compound ligand coordinates to the metal center through only one of its nitrogen atoms, leaving the other nitrile group uncoordinated. The crystal structure of the tungsten complex, [WI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂], has been determined by X-ray crystallography researchgate.net. The geometry around the tungsten atom is described as a capped octahedron. This structure features a carbonyl group in the capping position, with one iodide and two carbonyls in the capped face, and the other iodide and the two nitrogen atoms from the monodentate dinitrile ligands in the uncapped face researchgate.net.
Further reactions of these monodentate complexes can lead to the formation of mixed-ligand species. For example, reacting [MI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂] with other ligands (L = PPh₃, AsPh₃, SbPh₃, P(OPh)₃) can yield new complexes of the type [MI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}L] researchgate.net.
Table 1: Examples of Monodentate this compound Complexes
| Complex Formula | Metal Center | Coordination Number | Geometry | Reference |
| [MoI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂] | Mo(II) | 7 | Capped Octahedral | researchgate.net |
| [WI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂] | W(II) | 7 | Capped Octahedral | researchgate.net |
| [WI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}(PPh₃)] | W(II) | 7 | Not specified | researchgate.net |
Exploration of Bidentate and Bridging Coordination Geometries
The presence of two nitrile groups allows this compound to act as a bridging ligand, connecting multiple metal centers to form polynuclear complexes. This behavior has been observed in reactions where the stoichiometry and reaction conditions are adjusted to favor bridging over simple monodentate coordination.
The reaction of [MI₂(CO)₃(NCMe)₂] with the pre-formed monodentate complex [WI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂] (acting as a metallo-ligand) can produce trimetallic, bridged complexes with the formula [MI₂(CO)₃(L¹)₂], where L¹ represents the entire monodentate tungsten complex. Similarly, bimetallic bridged complexes, such as [MI₂(CO)₃(L¹)(PPh₃)], have also been synthesized researchgate.net. In these structures, the this compound ligand within the metallo-ligand L¹ uses its previously uncoordinated nitrile group to bind to a second metal center.
While the formation of bridged complexes is well-documented, the existence of bidentate chelating complexes of this compound is less clear from the available literature. For comparison, the related ligand 1,2-phenylenediacetate, [C₆H₄(CH₂COO)₂]²⁻, readily forms chelated structures with lanthanide ions, where the carboxylate groups bind in a bidentate fashion to a single metal ion nih.gov. This suggests that the geometry of this compound is, in principle, suitable for chelation. However, the typically linear coordination preference of the nitrile group (M-N-C) might introduce strain in a seven-membered chelate ring that is less favorable compared to the more flexible coordination of carboxylate groups.
Table 2: Examples of Bridged this compound Complexes
| Complex Formula | Type | Metal Centers | Bridging Ligand | Reference |
| [MI₂(CO)₃(L¹)₂] | Trimetallic | M, W, W | This compound | researchgate.net |
| [MI₂(CO)₃(L¹)(PPh₃)] | Bimetallic | M, W | This compound | researchgate.net |
| M = Mo or W; L¹ = [WI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂] |
Investigations into the Electronic and Steric Effects of Coordination
The coordination of this compound to a metal center influences both the electronic properties of the metal and the ligand itself. The nitrile group is generally considered a weak σ-donor and a modest π-acceptor. Upon coordination, a shift in the C≡N stretching frequency in the infrared (IR) spectrum is typically observed. This shift can provide insight into the nature of the metal-ligand bond.
Steric effects also play a crucial role in the coordination chemistry of this compound escholarship.org. The bulkiness of the ligand, arising from the phenyl ring and the flexible cyanomethyl arms, can influence the coordination number and geometry of the resulting complex. For example, the ligand's steric profile may favor the formation of certain isomers or prevent the coordination of additional ligands. In the context of the tungsten complex [WI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂], the arrangement of the ligands around the seven-coordinate metal center is a balance of both electronic and steric factors to achieve the most stable capped octahedral geometry researchgate.net. The flexibility of the -CH₂CN arms allows the ligand to adapt to the steric requirements of the coordination sphere.
Catalytic Applications of this compound-Derived Metal Complexes
There is limited information available in the reviewed scientific literature regarding the specific catalytic applications of metal complexes derived from this compound. While metal complexes containing nitrile ligands, in general, have been explored as catalysts in various organic transformations, and polynuclear complexes can exhibit unique catalytic activities due to cooperative effects between metal centers nih.gov, dedicated studies focusing on the catalytic potential of this compound complexes are not prominent. The synthesis of related covalent organic frameworks using 1,4-phenylenediacetonitrile (B1346891) for applications in areas like heterogeneous catalysis suggests a potential avenue for future research with the 1,2-isomer unt.edu. The development of such applications remains an open area for investigation.
Applications of 1,2 Phenylenediacetonitrile in Advanced Materials Science
Development of Luminescent and Optical Materials
The dinitrile functionality of 1,2-Phenylenediacetonitrile provides a reactive platform for synthesizing complex molecules with tailored photophysical properties. This has led to its use in creating materials that can manipulate light in various ways, including through fluorescence, aggregation-induced emission, and stimulus-responsive behavior.
Precursors for Fluorescent Dyes and Pigments
This compound, also known as o-phenylenediacetonitrile, is a recognized intermediate in the synthesis of fluorescent dyes and pigments. google.com The cyano groups are reactive and can participate in various cyclization and condensation reactions to form larger, conjugated systems that are responsible for fluorescence. These reactions allow for the construction of the core structures of various dye families. The ability to build upon the 1,2-phenylene scaffold enables chemists to fine-tune the electronic and, consequently, the absorption and emission properties of the final dye molecule. This versatility makes it a valuable precursor for creating new colorants for diverse applications. google.comnih.gov
Synthesis of Aggregation-Induced Emission (AIE) Active Compounds
A significant area of materials research is the development of luminogens that exhibit aggregation-induced emission (AIE). Unlike traditional dyes that suffer from fluorescence quenching in high concentrations or the solid state, AIE-active molecules become more emissive when aggregated. nih.govacs.org Phenylenediacetonitrile-based molecules have been specifically designed to feature AIE, making them suitable for creating highly fluorescent organic nanoparticles. researchgate.netacs.org
The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. researchgate.net Researchers have successfully created phenylenediacetonitrile derivatives that, by adjusting solvent/non-solvent ratios, can switch between non-emissive amorphous states and highly emissive crystalline states. acs.org This control over aggregation and emission is crucial for developing advanced sensors and solid-state lighting applications.
Table 1: Emission Properties of Phenylenediacetonitrile-Based Nanoparticles in Different States
| State | Morphology | Fluorescence Quantum Yield (ΦF) |
|---|---|---|
| Intermediate State | Amorphous Spherical Aggregates | 2% |
| High-Emission State | Crystalline Nanowires | Up to 70% |
Data sourced from a study on phenylenediacetonitrile-based molecules designed for aggregation-induced emission enhancement. acs.org
Fabrication of Stimulus-Responsive Optical Systems
The reactivity of phenylenediacetonitrile and its derivatives allows for their incorporation into smart materials that change their optical properties in response to external stimuli. nih.gov Research has demonstrated the in-situ synthesis of luminescent materials using phenylenediacetonitrile that respond to heat and chemical vapors. rsc.orgbwise.kr For instance, fluorescent cyanostilbene derivatives generated from phenylenediacetonitrile can exhibit vapor-chromism and thermochromism, changing their fluorescence color upon exposure to organic vapors or thermal annealing. rsc.org
Furthermore, polymer films doped with phenylenediacetonitrile derivatives have been developed as sensors for volatile organic compounds and as threshold temperature sensors. vu.lt The sensing mechanism relies on the diffusion-induced aggregation of the molecules within the polymer matrix upon exposure to the stimulus, which triggers a distinct change in fluorescence. acs.orgvu.lt This capability is highly desirable for creating low-cost, visually readable sensors for environmental monitoring and safety applications.
Novel Optical Brightener Development
This compound is an important chemical intermediate used in the manufacturing of optical brighteners. google.comchemicalbook.com Optical brighteners, also known as fluorescent whitening agents, are compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. nih.gov This process masks yellowish tints and makes materials like textiles, papers, and plastics appear whiter and brighter. The synthesis of these agents often involves converting this compound into more complex heterocyclic structures, such as stilbene (B7821643) derivatives, which possess the required photophysical properties for brightening. google.comnih.gov The production of this compound is achieved through the reaction of 1,2-bis(chloromethyl)benzene (B189654) with sodium cyanide, providing a key starting material for this class of functional dyes. chemicalbook.com
Synthesis of Polymeric and Supramolecular Architectures
Beyond discrete molecules, this compound serves as a monomer for the construction of highly ordered, porous polymeric structures with applications in catalysis, separation, and storage.
Monomer in Covalent Organic Frameworks (COFs) Synthesis
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic monomers linked by strong covalent bonds. mdpi.comencyclopedia.pub The choice of monomer dictates the topology and properties of the resulting COF. Phenylenediacetonitrile, with its two nitrile groups, can act as a linear linker in the synthesis of COFs, typically through condensation reactions like the Knoevenagel condensation with aldehyde-based monomers. labinsights.nl This reaction forms robust C=C linkages, creating fully π-conjugated two-dimensional sheets. acs.org
While many published examples utilize the 1,4-isomer (p-phenylenediacetonitrile) to create COFs with rhombic or hexagonal pores nih.govmdpi.comrsc.org, chemical suppliers also list this compound as a monomer for COF synthesis, indicating its utility in this field. bldpharm.combldpharm.com The use of phenylenediacetonitrile linkers can produce COFs with high thermal and chemical stability, making them suitable for applications under harsh conditions. mdpi.comnih.gov For example, COFs constructed with phenylenediacetonitrile linkers have shown excellent stability in strong acids and bases. nih.gov
Table 2: Properties of Representative COFs Synthesized with Phenylenediacetonitrile Linkers
| COF Name | Monomers | Key Properties |
|---|
| Por-sp2c-COF | 5,10,15,20-tetrakis(4-benzaldehyde)porphyrin + 1,4-Phenylenediacetonitrile (B1346891) | - Rhombic pore structure
Component in Conjugated Polymer and Nanobelt Synthesis
The structure of this compound makes it an important component in the bottom-up synthesis of novel conjugated systems, including complex nanobelts and polymers.
In the field of molecular nanocarbon science, this compound is utilized in condensation reactions to construct intricate, belt-shaped aromatic molecules. nih.govacs.org Researchers have reported that a condensation reaction between this compound and diketone-functionalized belt intermediates can produce a variety of unprecedented hydrocarbon nanobelts. nih.govacs.org This method allows for the creation of diverse macrocyclic cavities within the nanobelt structure, highlighting the compound's utility in expanding the structural complexity of these advanced materials. nih.govacs.org
Furthermore, the phenylenediacetonitrile moiety is a key building block for certain types of conjugated polymers. While extensive research has been conducted on its isomer, 1,4-phenylenediacetonitrile, to produce materials like cyano-substituted poly(phenylenevinylene) (CN-PPV), the underlying Knoevenagel polycondensation chemistry is applicable to the 1,2-isomer. rsc.org Such polymers are noted for their luminescent properties and are synthesized through reactions with aromatic aldehydes. rsc.org The commercial availability of this compound as a monomer for such polymers underscores its role in this area. bldpharm.com
Formation of Porous Organic Polymers
This compound is identified as a valuable organic monomer for the synthesis of Covalent Organic Frameworks (COFs), which are a class of crystalline porous organic polymers. bldpharm.com These materials are distinguished by their high surface area, permanent porosity, and tunable properties.
The primary synthetic route to incorporate this compound into these frameworks is through Knoevenagel condensation. nih.govchinesechemsoc.org This reaction typically involves combining a monomer containing active methylene (B1212753) groups, such as this compound, with multi-topic aldehyde monomers. nih.govscispace.com The base-catalyzed reaction forms robust carbon-carbon double bonds (vinylene linkages), which creates a fully conjugated, two-dimensional porous network. nih.govchinesechemsoc.org The dynamic nature of this bond formation can allow for self-healing processes that result in a highly crystalline and ordered material. nih.gov
While many documented examples utilize the 1,4-isomer to create COFs with rhombic or hexagonal pores, the principles are directly transferable. nih.govunt.edursc.org These frameworks exhibit exceptional thermal and chemical stability and are being explored for various applications due to their ordered structure and porous nature. unt.edu
Integration into Electronic and Optoelectronic Devices
The electronic characteristics of polymers and molecules derived from this compound make them suitable for use in electronic and optoelectronic devices. The presence of electron-withdrawing nitrile groups and the potential for creating extended π-conjugated systems are key to these functions.
Active Components in Organic Light-Emitting Diodes (OLEDs)
This compound is commercially classified as an intermediate and monomer for OLED materials. bldpharm.comlookchem.com Its role is primarily as a precursor to the synthesis of active, light-emitting components. Condensation reactions involving phenylenediacetonitrile and aromatic aldehydes can yield cyanostilbene derivatives, which are known to be highly fluorescent organic materials. rsc.org These luminescent properties are a fundamental requirement for the emissive layer in OLEDs, which generates light upon electrical stimulation. researchgate.net The nitrile functionality is a common feature in many advanced bipolar host and n-type materials developed for high-efficiency OLEDs, as it influences the material's electron affinity and charge balance. researchgate.net
Materials for Charge Transport and Photoconductivity
The creation of extended π-conjugated systems through the polymerization of this compound is fundamental to its application in charge transport materials. The resulting conjugated polymers and COFs provide pathways for the movement of electrons and holes.
For instance, COFs synthesized using phenylenediacetonitrile linkers can form fully π-conjugated 2D lattices. chinesechemsoc.org These structures facilitate efficient charge migration across the framework. Studies on related COFs have demonstrated high electron mobility and notable photoconductivity, where the material's electrical conductivity increases upon exposure to light. nih.govunt.eduacs.org Similarly, donor-acceptor-donor (D-A-D) type chromophores, where a phenylenediacetonitrile core acts as the electron acceptor, have been designed for organic solar cells. mdpi.com These materials show that the phenylenediacetonitrile unit is effective at promoting charge separation and transport, which are critical processes for both photovoltaic and general organic electronic applications. mdpi.com
| Application Area | Role of this compound | Resulting Material | Key Properties |
| Nanobelt Synthesis | Condensation reagent | Extended hydrocarbon nanobelts | Diverse macrocyclic cavities nih.govacs.org |
| Porous Polymers | Monomer/Linker | Covalent Organic Frameworks (COFs) | High surface area, porosity, crystallinity bldpharm.comnih.gov |
| OLEDs | Precursor to emissive materials | Fluorescent cyanostilbene derivatives | Luminescence rsc.orgbldpharm.com |
| Charge Transport | Monomer for conjugated systems | Conjugated Polymers, COFs | Electron mobility, photoconductivity chinesechemsoc.orgacs.orgmdpi.com |
| Chemical Sensing | Active sensing component | Fluorescent nanoparticles, doped polymers | Fluorescence quenching/enhancement researchgate.netresearchgate.netresearchgate.net |
This table provides an interactive summary of the applications of this compound discussed in the article.
Application in Chemical Sensing and Biosensing Platforms
The unique fluorescent properties of molecules derived from this compound are harnessed in the design of sensitive chemical and biological sensors.
Design of Chemo- and Biosensors based on Fluorescence Quenching/Enhancement
This compound and its derivatives are used to create sensing platforms that operate via changes in fluorescence intensity. researchgate.net A common strategy involves creating fluorescent organic nanoparticles (FONs) from phenylenediacetonitrile-based molecules. researchgate.netresearchgate.net These nanoparticles can exhibit aggregation-induced emission, where they are non-emissive when dissolved but become highly fluorescent upon aggregation, providing a "turn-on" sensing mechanism. researchgate.net This property has been successfully used to detect organic vapors through fluorescence on/off switching. researchgate.net
The detection mechanism is often based on fluorescence quenching or enhancement. In quenching, the interaction of the fluorescent sensor molecule with an analyte (the substance being detected) introduces a new pathway for the excited state to decay without emitting light, thus turning the fluorescence "off". mdpi.commdpi.com This can occur through processes like photoinduced electron transfer (PET). mit.edu Conversely, in an enhancement-based sensor, the analyte might bind to a non-fluorescent complex and disrupt the internal quenching mechanism, thereby turning the fluorescence "on". mit.edu
Furthermore, COFs made from phenylenediacetonitrile monomers are being explored for biosensing applications. amazonaws.com The high surface area of these porous materials is ideal for immobilizing biorecognition molecules (like enzymes or antibodies), while their conductive or fluorescent properties can be used for signal transduction, leading to highly sensitive detection platforms. amazonaws.combeilstein-journals.org
Detection of Specific Analytes (e.g., Anions, Vapors)
The unique electronic and structural characteristics of this compound and its derivatives make them valuable components in the design of chemosensors. These sensors are capable of detecting specific analytes, such as anions and organic vapors, through mechanisms that often involve observable changes in their optical properties, like color or fluorescence.
Anion Detection
Derivatives of phenylenediacetonitrile have been successfully employed as selective and sensitive chemosensors for anions. A notable example involves a sensor designed for the detection of the cyanide ion (CN⁻), a highly toxic anion.
One such sensor, a benzothiazole-appended derivative of 1,4-phenylenediacetonitrile, demonstrates high selectivity and sensitivity for CN⁻ over other interfering anions. rsc.org The sensing mechanism is based on the nucleophilic addition of the cyanide ion to the molecule, which disrupts the internal charge transfer (ICT) process within the sensor molecule. researchgate.net This interaction leads to distinct changes in its absorption and emission spectra, allowing for both colorimetric and fluorometric detection. rsc.orgresearchgate.net
Upon interaction with CN⁻, the sensor exhibits a clear color change from colorless to reddish-brown and a new absorption peak appears at 451 nm. rsc.orgresearchgate.net In terms of fluorescence, the sensor, which is initially yellow-fluorescent, shows a significant enhancement in fluorescence at 445 nm, resulting in a strong sky-blue emission upon binding with cyanide. rsc.org The probe has a detection limit of 0.62 µM, which is well below the World Health Organization (WHO) guideline for cyanide in drinking water. researchgate.net The selectivity of the sensor is a key feature; its response to cyanide is not affected by the presence of other competing anions such as fluoride, acetate, or phosphate (B84403) ions. scispace.comrsc.org
| Parameter | Finding |
|---|---|
| Target Analyte | Cyanide Ion (CN⁻) |
| Detection Method | Colorimetric and Ratiometric Fluorescence |
| Colorimetric Response | Colorless to Reddish-Brown |
| Fluorescence Response | Shift to strong sky-blue emission |
| Limit of Detection (LOD) | 0.62 µM |
| Sensing Mechanism | Nucleophilic addition of CN⁻ disrupting Internal Charge Transfer (ICT) |
Vapor Detection
Phenylenediacetonitrile derivatives are also integral to the development of materials for sensing organic vapors. These sensors often utilize aggregation-induced emission (AIE) or solvatochromic properties, where the fluorescence of the material changes in the presence of volatile organic compounds (VOCs).
Researchers have created fluorescent organic nanoparticles (FONs) from phenylenediacetonitrile derivatives that demonstrate fluorescence turn-on capabilities. researchgate.net These nanoparticles can be used for sensing organic vapors through a fluorescence on/off switching mechanism. researchgate.net For instance, nanoparticles based on specific phenylenediacetonitrile molecules can have their morphology and, consequently, their emission properties tuned. acs.org Amorphous spherical aggregates may be non-emissive, while crystalline, nanowire-like particles can be highly emissive. acs.org Exposure to organic vapors can trigger this change in morphology, leading to a detectable optical response. acs.org
In another approach, a stimulus-responsive fluorescent dye was synthesized in-situ via reactive inkjet printing, using a phenylenediacetonitrile, an aldehyde, and potassium t-butoxide. rsc.org The resulting cyanostilbene derivative showed both vapor-chromic and thermochromic behaviors, meaning its color and fluorescence change upon exposure to chemical vapors or heat. rsc.org This technology allows for the direct patterning of sensor arrays, opening possibilities for creating complex sensor devices with low reagent consumption. rsc.org
| Material System | Sensing Principle | Response Type | Reference |
|---|---|---|---|
| Fluorescent Organic Nanoparticles (FONs) | Morphology-dependent Aggregation-Induced Emission (AIE) | Fluorescence on/off switching | researchgate.netacs.org |
| In-situ Synthesized Cyanostilbene Dye | Vapor-chromism / Solvatochromism | Change in color and fluorescence | rsc.org |
Advanced Characterization and Spectroscopic Investigations of 1,2 Phenylenediacetonitrile and Its Derivatives
X-ray Crystallography and Solid-State Structural Analysis of 1,2-Phenylenediacetonitrile
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering insights into the molecule's structure and interactions in the solid state. nih.gov For this compound, also known as 2,2'-o-phenylenediacetonitrile, single-crystal X-ray diffraction studies have elucidated its detailed solid-state architecture. nih.govresearchgate.net
Determination of Crystal System, Space Group, and Unit Cell Parameters
Crystallographic analysis of this compound reveals that it crystallizes in the monoclinic system. nih.govresearchgate.net The space group has been identified as P2/n, which is a centrosymmetric space group. researchgate.net The unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, have been precisely measured at a temperature of 93 K. nih.govresearchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₈N₂ |
| Formula weight | 156.18 |
| Crystal system | Monoclinic |
| Space group | P2/n |
| a (Å) | 8.3882 (18) |
| b (Å) | 8.1605 (15) |
| c (Å) | 11.993 (2) |
| β (°) | 101.890 (6) |
| Volume (ų) | 803.4 (3) |
| Z | 4 |
| Temperature (K) | 93 |
| Radiation type | Mo Kα |
Data sourced from references nih.govresearchgate.net.
Precise Measurement of Bond Lengths, Bond Angles, and Torsional Angles
The bond lengths and angles within the this compound molecule are reported to be within the normal ranges for such organic compounds. nih.govresearchgate.netnih.gov The benzene (B151609) ring exhibits typical aromatic C-C bond lengths. The geometry around the cyanomethyl groups is also consistent with expectations. nih.gov Torsional angles describe the rotation around bonds. In this compound, the dihedral angles between the benzene ring and the mean planes of the two cyanomethyl groups (C1—C7—C8—N1 and C2—C9—C10—N2) are 4.94 (8)° and 77.04 (8)°, respectively. nih.govresearchgate.netnih.gov
Analysis of Molecular Conformation and Stereochemistry
The conformation of this compound in the solid state is characterized by the relative orientation of the two cyanomethyl substituents attached to the benzene ring. nih.gov The measured torsional angles indicate that the cyanomethyl groups are not coplanar with the aromatic ring. nih.govresearchgate.netnih.gov This twisted conformation is a key feature of its molecular structure.
A related derivative, 2,2'-[1,2-Phenylenebis(azanediyl)]diacetonitrile, shows chemical but not crystallographic C₂ symmetry, with the two cyanomethyl groups located in an anti position relative to the aromatic ring. iucr.org
Investigation of Supramolecular Interactions and Crystal Packing
The crystal structure of this compound is stabilized by weak, non-conventional C—H···N hydrogen bonds. nih.govnih.gov These interactions create antiparallel chains of molecules running along the a+c direction. nih.govresearchgate.net Furthermore, inversion symmetry leads to the formation of C—H···N ring systems involving two nitrogen atoms as acceptors and four hydrogen atoms as donors. nih.govresearchgate.net
Table 2: Hydrogen-Bond Geometry in this compound (Å, °)
| D—H···A | D—H | H···A | D···A | D—H···A |
|---|---|---|---|---|
| C9—H9A···N1ⁱ | 0.99 | 2.57 | 3.5605 (18) | 176 |
| C9—H9B···N1ⁱⁱ | 0.99 | 2.56 | 3.5210 (17) | 165 |
Symmetry codes: (i) −x+3/2, y+1/2, −z+3/2; (ii) x−1/2, −y+1/2, z+1/2. Data sourced from reference nih.gov.
Studies on Polymorphism and Crystal Engineering
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in materials science. For derivatives of phenylenediacetonitrile, such as cyano-substituted distyrylbenzenes, polymorphism has been observed. rsc.orgacs.org For instance, a derivative of 1,4-phenylenediacetonitrile (B1346891), CN-DSB, crystallizes into two different polymorphic forms (Form I and Form II) from the same solvent, with Form I being orthorhombic and Form II being monoclinic. rsc.org This highlights the potential for polymorphism in this class of compounds, which can be influenced by crystallization conditions. rsc.org The study of these different crystalline forms is essential as they can exhibit distinct physical properties. enghusen.dk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in both solution and the solid state. emory.edumst.edu
For this compound and its isomers, ¹H and ¹³C NMR spectroscopy are routinely used for structural confirmation. ruifuchem.comruifuchemical.comchemicalbook.comchemicalbook.comchemicalbook.com The chemical shifts observed in the NMR spectra are characteristic of the different protons and carbon atoms within the molecule, providing a fingerprint of its structure.
While specific solid-state NMR data for this compound is not extensively detailed in the provided search results, solid-state NMR is a valuable technique for studying the structure and dynamics of crystalline and amorphous solids. emory.edumdpi.com It can provide information on molecular conformation and packing that is complementary to X-ray crystallography. mdpi.com For example, solid-state ¹³C NMR has been used to characterize covalent organic frameworks synthesized from phenylenediacetonitrile derivatives. chinesechemsoc.org This technique is particularly useful for characterizing materials that may not form single crystals suitable for X-ray diffraction. emory.edumdpi.com
Table 3: List of Compounds Mentioned
| Compound Name | Other Names |
|---|---|
| This compound | 2,2'-o-phenylenediacetonitrile |
| 2,2'-[1,2-Phenylenebis(azanediyl)]diacetonitrile | |
| CN-DSB | |
| 1,4-phenylenediacetonitrile |
1H, 13C, and 15N NMR Chemical Shift Assignment and Multiplicity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the range of 7.0-8.0 ppm. Due to the ortho-substitution pattern, these protons would likely exhibit complex splitting patterns, often as multiplets, resulting from vicinal and potentially long-range couplings. The methylene (B1212753) (CH₂) protons, being chemically equivalent, would theoretically appear as a single sharp peak. However, depending on the solvent and concentration, more complex splitting could arise.
The ¹³C NMR spectrum provides direct insight into the carbon skeleton. For this compound, distinct signals are expected for the different carbon atoms in the molecule. The nitrile carbons (C≡N) typically resonate in the downfield region of the spectrum, generally between 110 and 125 ppm. The aromatic carbons would appear in the range of 120-140 ppm, with the ipso-carbons (those attached to the methylene groups) showing distinct chemical shifts from the other aromatic carbons. The methylene carbons (CH₂) would be found in the upfield region, characteristic of sp³-hybridized carbons. A predicted ¹³C NMR spectrum for 1,2-Bis(cyanomethyl)benzene is available through spectral databases, which can be a valuable reference for experimental work. spectrabase.com
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, offers direct information about the nitrogen atoms of the nitrile groups. nih.gov The chemical shifts for nitrile nitrogens typically fall within a broad range, but for compounds like this compound, they are expected in a specific region that can be sensitive to the electronic environment. researchgate.net For instance, studies on other nitrile-containing compounds have shown that the ¹⁵N chemical shift can be influenced by solvent and hydrogen bonding interactions. spectrabase.comresearchgate.net
A summary of expected NMR data is presented below:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet |
| Methylene (-CH₂-) | ~3.8 | Singlet (ideally) | |
| ¹³C | Nitrile (-C≡N) | 110 - 125 | Singlet |
| Aromatic (Ar-C) | 120 - 140 | Singlet | |
| Methylene (-CH₂-) | 20 - 30 | Singlet | |
| ¹⁵N | Nitrile (-C≡N) | 225 - 240 (relative to CH₃NO₂) | Singlet |
Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. In the case of this compound, a COSY spectrum would show correlations between the adjacent aromatic protons, helping to unravel the complex splitting patterns observed in the 1D ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. An HSQC spectrum of this compound would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, and cross-peaks for each aromatic proton to its corresponding aromatic carbon. This is a powerful tool for assigning the carbons in the molecule. ingentaconnect.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. libretexts.org For this compound, an HMBC spectrum would show correlations from the methylene protons to the ipso-aromatic carbon and the nitrile carbon. It would also show correlations between the aromatic protons and their neighboring carbons, providing definitive evidence for the substitution pattern. nih.govblogspot.com
While this compound itself is not chiral and thus does not exhibit stereoisomerism, these 2D NMR techniques are crucial for determining the stereochemistry of its more complex derivatives. nih.gov
Dynamic NMR Studies of Conformational Exchange
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that are on the timescale of the NMR experiment. For this compound, conformational changes, such as the rotation of the cyanomethyl groups, could potentially be studied using DNMR.
At room temperature, the rotation around the single bonds connecting the methylene groups to the aromatic ring is typically fast on the NMR timescale. This rapid rotation leads to time-averaged signals for the protons and carbons. However, at very low temperatures, this rotation could be slowed down to the point where different conformers might be "frozen out" and observed as separate sets of signals in the NMR spectrum. libretexts.orgrsc.org
Studies on other ortho-disubstituted benzenes have shown that steric hindrance between the substituents can create a significant energy barrier to rotation, making the observation of distinct conformers by DNMR possible. vanderbilt.edu The interconversion between these conformers can be monitored by variable-temperature NMR experiments. As the temperature is lowered, the peaks corresponding to the exchanging sites will broaden, coalesce into a single broad peak, and finally sharpen into separate signals for each conformer. The rate of exchange can be calculated from the lineshape analysis of these spectra, providing valuable information about the energy barriers of the conformational process.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can also be used to monitor changes in molecular structure and bonding during chemical reactions. nih.govamericanpharmaceuticalreview.com
Characteristic Absorption and Scattering Band Assignments
For this compound, the most characteristic vibrational band is that of the nitrile (C≡N) stretching mode. In the infrared spectrum, this typically appears as a sharp, medium-intensity absorption in the range of 2260-2240 cm⁻¹. researchgate.net In the Raman spectrum, the nitrile stretch is also readily observed.
The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring typically appear in the region of 1600-1450 cm⁻¹. Out-of-plane C-H bending vibrations (wagging) are also characteristic and their position can be indicative of the substitution pattern. For an ortho-disubstituted benzene, a strong absorption is often observed in the range of 770-735 cm⁻¹.
The methylene groups (-CH₂) will also have characteristic C-H stretching and bending vibrations. The asymmetric and symmetric stretching modes usually occur in the 2950-2850 cm⁻¹ region.
A summary of expected vibrational bands is provided in the table below:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| C≡N Stretch | Nitrile | 2260 - 2240 | IR, Raman |
| C-H Stretch | Aromatic | > 3000 | IR, Raman |
| C-H Stretch | Methylene | 2950 - 2850 | IR, Raman |
| C=C Stretch | Aromatic | 1600 - 1450 | IR, Raman |
| C-H Bending (out-of-plane) | ortho-disubstituted Aromatic | 770 - 735 | IR |
In-situ Monitoring of Reaction Progress
Both IR and Raman spectroscopy can be used for the in-situ monitoring of chemical reactions involving this compound. For instance, in a reaction where the nitrile group is transformed into another functional group (e.g., hydrolysis to a carboxylic acid or reduction to an amine), the disappearance of the characteristic C≡N stretching band and the appearance of new bands corresponding to the product can be monitored in real-time. This provides valuable kinetic and mechanistic information about the reaction. The use of fiber-optic probes allows for the direct immersion of the spectroscopic probe into the reaction vessel, enabling continuous data acquisition without the need for sampling.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation pattern.
For this compound (C₁₀H₈N₂), the molecular ion peak (M⁺˙) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 156.19 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental formula of the compound.
The fragmentation pattern in the mass spectrum is a result of the ionization process causing the molecule to break apart into smaller, charged fragments. The analysis of these fragments can provide valuable structural information. For this compound, common fragmentation pathways could include:
Loss of a hydrogen cyanide (HCN) molecule: This would result in a fragment ion at m/z 129.
Loss of a cyanomethyl radical (·CH₂CN): This would lead to a fragment ion at m/z 116.
Formation of a tropylium-like ion: A common rearrangement for benzyllic compounds can lead to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, although this may be less favored in this specific structure compared to simpler alkylbenzenes. youtube.comdocbrown.info
Cleavage of the bond between the methylene groups and the aromatic ring.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties
The electronic structure and photophysical properties of this compound and its derivatives are primarily investigated using Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy. These techniques provide critical insights into the electronic transitions, energy levels, and de-excitation pathways of these molecules.
Analysis of Electronic Transitions and Absorption Maxima
The UV-Vis absorption spectra of this compound derivatives are characterized by absorption bands that arise from electronic transitions between different molecular orbitals. Typically, these spectra exhibit absorptions corresponding to π→π* and n→π* transitions. nih.govrsc.org The π→π* transitions, which are generally more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n→π* transitions, which are typically less intense and "symmetry forbidden," involve the promotion of an electron from a non-bonding orbital (like the lone pair on a nitrogen atom of the nitrile group) to an antibonding π* orbital. libretexts.org
The position of the absorption maxima (λmax) is significantly influenced by the molecular structure, including the nature and position of substituents on the phenyl ring, and the polarity of the solvent. For instance, extending the π-conjugation of the system by introducing styryl groups can cause a bathochromic (red) shift in the absorption spectrum, moving the absorption to longer wavelengths. researchgate.net In some derivatives, the absorption spectra show multiple bands. For example, certain acrylonitrile (B1666552) derivatives with a core pyridine (B92270) and phenyl moieties exhibit three distinct absorption peaks. nih.gov
The molar extinction coefficient (ε) provides a measure of the probability of a particular electronic transition. Generally, π→π* transitions have much higher molar extinction coefficients than n→π* transitions. The solvent environment can also affect the absorption maxima, leading to solvatochromic shifts. mdpi.com
Table 1: UV-Vis Absorption Data for Selected this compound Derivatives
| Compound/Derivative | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference |
| 2-amino-4-phenyl-6-(4-phenylphenyl)benzene-1,3-dicarbonitrile derivatives (S-Ph series) | Acetonitrile (B52724) | 340-400 | Not Specified | researchgate.net |
| 2-amino-4-phenyl-6-[4-[(E)-styryl]phenyl]benzene-1,3-dicarbonitrile derivatives (S-ST series) | Acetonitrile | up to ~450 | Not Specified | researchgate.net |
| (2Z,2'Z)-2,2'-(1,4-phenylene)bis(3-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acrylonitrile) (PDBT) | Not Specified | 298, 365 | Not Specified | rsc.org |
| PDBT with CN- | Not Specified | 298, 451 | Not Specified | rsc.org |
| Isomeric Acrylonitrile Derivatives (I-V) | Various | 243-258, 305-316, 385-415 | Up to ~20,007 | nih.gov |
| Distyrylbenzene Derivative (1S) in DMF/H2O | DMF/H2O (4/1, v/v) | 320 | Not Specified | researchgate.net |
| Organogel 1S in DMF/H2O | DMF/H2O (4/1, v/v) | 384 | Not Specified | researchgate.net |
Characterization of Emission Spectra, Stokes Shift, and Fluorescence Quantum Yields
Upon absorption of light, excited molecules can relax to the ground state through various pathways, including the emission of light, a process known as fluorescence. The emission spectra of this compound derivatives provide valuable information about their excited state properties.
The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum of the same electronic transition. wikipedia.org This shift arises from non-radiative relaxation processes, such as vibrational relaxation and solvent reorganization, that occur in the excited state before fluorescence emission. wikipedia.org A large Stokes shift is often desirable for applications like fluorescence sensing to minimize self-absorption and improve the signal-to-noise ratio. researchgate.net The Stokes shift can be influenced by the polarity of the nanoenvironment around the fluorophore. amolf.nl
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. rsc.org It is a crucial parameter for assessing the brightness of a fluorescent compound. The quantum yield of this compound derivatives can be significantly affected by their molecular structure and environment. For instance, the introduction of bulky substituents can enhance the fluorescence quantum yield by suppressing non-radiative decay pathways caused by intramolecular torsion. researchgate.net Aggregation-induced emission enhancement (AIEE) is another phenomenon observed in some derivatives, where aggregation leads to a significant increase in fluorescence quantum yield. vu.ltacs.org In some cases, quantum yields as high as 97% have been reported for derivatives in the solid state. researchgate.net
Table 2: Photophysical Data for Selected this compound Derivatives
| Compound/Derivative | Emission Maxima (λem, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| (2Z,2'Z)-2,2'-(1,4-phenylene)bis(3-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)acrylonitrile) (PDBT) | 576 | Not Specified | Not Specified | rsc.org |
| PDBT with CN- | 445 | Not Specified | Not Specified | rsc.org |
| Phenylenediacetonitrile derivatives with bulky substituents | Not Specified | Not Specified | Up to 97% (solid state) | researchgate.net |
| Phenylenediacetonitrile derivatives in PS host | Not Specified | Not Specified | ≈ 21% (<1 wt%) | vu.lt |
| Phenylenediacetonitrile bearing dihexylmethoxy-type side-groups (amorphous) | Not Specified | Not Specified | 2% | acs.org |
| Phenylenediacetonitrile bearing dihexylmethoxy-type side-groups (crystalline) | Not Specified | Not Specified | Up to 70% | acs.org |
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of excited states, providing information on fluorescence lifetimes and the rates of radiative and non-radiative processes. bmglabtech.comlu.se The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
For some bichromophoric systems involving derivatives, fluorescence lifetimes have been measured to be in the nanosecond range, for example, 4.0 ± 0.1 ns. rsc.org Studies on cyano-substituted oligo(p-phenylenevinylene) derivatives have utilized time-resolved techniques to investigate aggregation-induced emission, revealing that the restriction of intramolecular torsion in the aggregate state eliminates the intramolecular charge transfer state, leading to efficient emission. acs.org These studies can resolve transitions from a local excited state to an intramolecular charge transfer state, which can occur on a picosecond timescale in polar solvents. acs.org
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox behavior of this compound and its derivatives. researchgate.net CV provides information about the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the number of electrons transferred in the process. libretexts.org
The electrochemical properties are crucial for understanding the potential of these compounds in electronic applications. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated from the oxidation and reduction potentials obtained from CV measurements. electrochemsci.org These energy levels are critical for designing materials for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
For instance, in some cobalt complexes with a redox-active o-phenylenediamide ligand, cyclic voltammetry has revealed reversible two-electron oxidation processes. nsf.gov The redox potentials can be tuned by modifying the substituents on the ligand. nsf.gov For some conjugated polymers incorporating phenyleneethynylene units, CV has been used to determine their HOMO and LUMO energy levels, showing that the introduction of electron-withdrawing groups can lower the LUMO level and enhance electron affinity. electrochemsci.org The electrochemical behavior of related nitrogen-containing aromatic compounds like pyrazine (B50134) and quinoxaline (B1680401) has also been studied, showing that they undergo two-electron reduction processes. dtu.dk
Table 3: Electrochemical Data for Related Compounds
| Compound/Derivative | Technique | Redox Process | Key Findings | Reference |
| Cobalt complexes with o-phenylenediamide ligand | Cyclic Voltammetry | Reversible 2e- oxidation | Redox potential tunable over 0.5 V by substituents. | nsf.gov |
| Poly[2,5-dialkoxy-p-phenyleneethynylene-2,7-(9,9-dihexylfluorene)]s (P1, P2) | Cyclic Voltammetry | Oxidation | P1: Eox = 1.23 V; P2: Eox = 0.79 V. HOMO and LUMO levels estimated. | electrochemsci.org |
| Tetracyanoquinodimethane (TCNQ) in Acetonitrile | Cyclic Voltammetry | Two 1e- reductions | E°1 = -0.094 V, E°2 = -0.643 V. | nih.gov |
| Pyrazine and Quinoxaline | Voltammetry | 2e- reduction | pH-dependent redox behavior. | dtu.dk |
Computational Chemistry and Theoretical Modeling of 1,2 Phenylenediacetonitrile Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-phenylenediacetonitrile at the atomic level. These methods solve the Schrödinger equation for the molecule, yielding valuable information about its stability, electronic characteristics, and potential for chemical transformations.
Density Functional Theory (DFT) has become a popular and effective method for investigating the ground-state properties of organic molecules like this compound. nih.govmdpi.com DFT calculations balance computational cost with accuracy, making them well-suited for a detailed analysis of the molecule's electronic landscape. nrel.gov These studies often focus on the molecule's geometry, the distribution of its electrons, and the energies of its frontier molecular orbitals. ekb.eg
A crucial first step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of atoms in the this compound molecule is determined. mdpi.com This process seeks the minimum energy conformation on the potential energy surface. gaussian.com DFT methods, such as those employing the B3LYP functional with a suitable basis set, have been successfully used to optimize the geometry of related organic compounds. mdpi.com
Following optimization, vibrational analysis is performed. This calculation predicts the frequencies of the molecule's vibrational modes. uni-muenchen.de The results are not only essential for confirming that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the theoretical prediction of the molecule's infrared and Raman spectra. These predicted spectra can then be compared with experimental data for validation of the computational model. elixirpublishers.com
Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization and Vibrational Analysis of this compound
| Parameter | Value | Unit |
| Optimized Total Energy | -XXX.XXXX | Hartrees |
| C-C (ring) Bond Length | ~1.39 - 1.41 | Ångströms |
| C-CH2 Bond Length | ~1.51 | Ångströms |
| CH2-CN Bond Length | ~1.47 | Ångströms |
| C≡N Bond Length | ~1.15 | Ångströms |
| Highest Vibrational Frequency (C≡N stretch) | ~2250 | cm⁻¹ |
| Lowest Real Vibrational Frequency | > 0 | cm⁻¹ |
Note: This table contains hypothetical data for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Density Functional Theory (DFT) Studies on Ground State Properties
HOMO-LUMO Energy Gaps and Molecular Orbitals
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A smaller gap generally suggests that the molecule can be more easily excited, which can correlate with higher chemical reactivity and specific optical properties. ekb.eg DFT calculations provide the energies of these orbitals, allowing for the determination of the HOMO-LUMO gap. schrodinger.com Analysis of the spatial distribution of the HOMO and LUMO can reveal which parts of the this compound molecule are most involved in electron donation and acceptance. For instance, in related dicyano compounds, the HOMO is often localized on the phenyl ring, while the LUMO may have significant contributions from the nitrile groups.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table contains hypothetical data for illustrative purposes. Actual values would be obtained from specific DFT calculations.
Electronic Density Distribution and Electrostatic Potentials
The electronic density distribution describes the probability of finding an electron at any given point around the this compound molecule. This distribution can be visualized through molecular electrostatic potential (MEP) maps. researchgate.net MEP maps use a color scale to represent the electrostatic potential on the electron density surface. researchgate.net
Typically, regions with a negative electrostatic potential, often colored red, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions with a positive electrostatic potential, usually colored blue, are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the nitrile groups due to the lone pair electrons, highlighting these as sites for potential interactions with electrophiles. The hydrogen atoms would exhibit positive potential. univ-lorraine.fr
For even greater accuracy, particularly for benchmarking DFT results or when precise energetic data is required, ab initio methods can be employed. elixirpublishers.com These methods are based on first principles without the use of empirical parameters. High-accuracy extrapolated ab initio thermochemistry (HEAT)-type protocols, for example, aim for chemical accuracy in calculated properties like enthalpies of formation. elte.hu While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory can provide highly reliable data for smaller molecules or for refining the understanding of specific electronic phenomena in this compound. ekb.eg
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.org This extension of DFT is used to calculate the energies of electronic excited states and to predict the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. elixirpublishers.comelixirpublishers.com
TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption of a photon, and the oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov By analyzing the molecular orbitals involved in these electronic transitions (e.g., HOMO to LUMO), one can characterize the nature of the excited states, such as identifying them as π-π* or n-π* transitions. elixirpublishers.com This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of this compound. rsc.org For instance, TD-DFT has been used to predict the absorption spectra of other dicyano-substituted aromatic compounds, showing good agreement with experimental measurements. mdpi.com
Table 3: Hypothetical TD-DFT Results for the Lowest Energy Electronic Transitions of this compound
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | 4.5 | 275 | 0.15 | HOMO -> LUMO |
| S2 | 4.9 | 253 | 0.08 | HOMO-1 -> LUMO |
| S3 | 5.2 | 238 | 0.22 | HOMO -> LUMO+1 |
Note: This table contains hypothetical data for illustrative purposes. Actual values would be obtained from specific TD-DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a cinematic view of the time-dependent movements of this compound, capturing its conformational flexibility and the intricate web of interactions it forms with neighboring molecules. nih.govencyclopedia.pub These simulations track the atomic positions and velocities over time, revealing the accessible conformational space and the dominant intermolecular forces that govern the condensed-phase behavior of the compound.
The conformational landscape of this compound is primarily defined by the rotation around the two single bonds connecting the cyanomethyl groups (-CH₂CN) to the benzene (B151609) ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers to their interconversion. ucr.edulongdom.org This analysis is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions in solution. researchgate.netmdpi.com
Intermolecular interactions are key to the supramolecular chemistry of this compound. In the solid state, these interactions dictate the crystal packing and, consequently, the material's bulk properties. semanticscholar.org MD simulations, often complemented by quantum mechanical calculations, can quantify the strength and nature of these non-covalent interactions. For this compound, the primary interactions include:
π-π Stacking: The aromatic phenyl rings can stack on top of each other, a common interaction in aromatic compounds that contributes significantly to crystal lattice stability. nih.govsci-hub.se
C-H···π Interactions: The hydrogen atoms of the methylene (B1212753) groups can interact with the electron-rich π-system of adjacent benzene rings. researchgate.net
Dipole-Dipole Interactions: The polar nitrile groups (C≡N) create local dipoles, leading to electrostatic interactions that influence molecular alignment.
| Interaction Type | Description | Significance | Typical Computational Method |
|---|---|---|---|
| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Major contributor to crystal packing and thermal stability. Influences electronic properties. | DFT with dispersion correction, MD simulations. |
| C-H···π | Interaction between a C-H bond and a π-system. | Contributes to the stability of specific molecular conformations and packing arrangements. researchgate.net | Natural Bond Orbital (NBO) analysis, Quantum Theory of Atoms in Molecules (QTAIM). |
| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of the nitrile groups. | Influences molecular orientation and the overall polarity of the material. | Molecular Electrostatic Potential (MEP) maps, MD simulations. |
Mechanistic Insights into Reactions Involving this compound through Computational Pathways
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. escholarship.orgmdpi.com By calculating the energies of reactants, transition states, and products, DFT can map out the most likely pathways for chemical transformations involving this compound. This provides invaluable insights into reaction feasibility, kinetics, and selectivity that can guide synthetic efforts. researchgate.netresearchgate.net
A key reaction of nitriles is their cyclotrimerization to form triazine rings. For this compound, this reaction can be computationally modeled to understand the formation of covalent triazine frameworks (CTFs), a class of porous organic polymers. mdpi.com DFT calculations can pinpoint the transition state structures and activation energies for this process, revealing the role of catalysts (like ZnCl₂) and reaction conditions.
Furthermore, the cyanomethyl groups are reactive sites for various condensation reactions. For example, the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound like this compound is a fundamental C-C bond-forming reaction. acs.orgchinesechemsoc.org Computational modeling can explore the mechanism of this reaction, which typically involves:
Deprotonation: A base removes a proton from the methylene bridge to form a carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of the aldehyde.
Dehydration: Elimination of a water molecule to form the final α,β-unsaturated nitrile.
DFT calculations can model each of these steps, providing the free energy profile of the reaction and identifying the rate-determining step. researchgate.net Such studies have been performed on analogous systems, confirming the stepwise nature of the reaction and the crucial role of the catalyst in facilitating deprotonation. researchgate.net
| Reaction Step | Parameter Investigated | Computational Finding | Methodology |
|---|---|---|---|
| Deprotonation | Activation Energy (ΔG‡) | Calculated to be the rate-determining step in some base-catalyzed systems. | DFT (e.g., M06-2X, B3LYP). mdpi.comneliti.com |
| Nucleophilic Attack | Transition State Geometry | Characterized to confirm the bond formation between the carbanion and the carbonyl carbon. | DFT Transition State Search. mdpi.com |
| Overall Reaction | Thermodynamics (ΔG°) | Typically calculated to be exothermic, favoring product formation. | DFT Energy Calculations. researchgate.net |
Computational Design and Prediction of Novel Materials with this compound Motifs
The integration of computational modeling into materials science has ushered in an era of in silico materials design. european-mrs.comresearchgate.net By using this compound as a molecular building block, computational methods can predict the structures and properties of novel materials before they are ever synthesized in the lab, accelerating the discovery process. nist.gov
A promising area is the design of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, built from organic linkers. mdpi.com The di-functional nature of this compound makes it a candidate for creating such frameworks. For instance, its condensation with trialdehydes could lead to vinylene-linked COFs. acs.org Computational modeling allows for:
Topological Prediction: Predicting the likely network topology (e.g., hexagonal, tetragonal) based on the symmetry of the monomers. mdpi.com
Structural Simulation: Building atomistic models of the extended framework and optimizing their geometry to predict lattice parameters and pore sizes.
Property Prediction: Calculating key material properties such as electronic band structure, charge carrier mobility, and gas adsorption capabilities. researchgate.net
Recent computational studies on COFs constructed from related nitrile-containing building blocks have successfully predicted their stability and electronic properties. chinesechemsoc.orgresearchgate.net For example, first-principles calculations have been used to design organometallic frameworks with nitrile ligands that are predicted to be stable quantum anomalous Hall insulators. researchgate.net Similarly, the self-assembly of this compound derivatives can be modeled to design nanoparticles for applications in chemical sensing, where changes in fluorescence upon exposure to volatile organic compounds can be correlated with structural changes predicted by simulations. vu.lt This predictive power enables a rational design cycle, where computational screening identifies the most promising material candidates for targeted synthesis and application. northwestern.edu
Emerging Research Areas and Future Perspectives for 1,2 Phenylenediacetonitrile
Development of Novel Synthetic Strategies and Catalytic Applications
The development of innovative methods for synthesizing and utilizing 1,2-phenylenediacetonitrile is a dynamic area of research, aimed at creating complex molecules and catalytic systems.
A cornerstone of its synthetic utility is the Dieckmann condensation , an intramolecular reaction that transforms this compound into cyclic β-keto esters. nih.govwikipedia.orglibretexts.org This strategy is particularly effective for creating five- and six-membered ring systems, which are foundational structures in many complex organic molecules. wikipedia.orgchemistrysteps.com For example, research has shown that this compound can first be hydrolyzed and then undergo Dieckmann condensation to yield 2-oxo-indan-1-carboxylic acid ethyl ester, a key intermediate for further synthesis. nih.gov This intramolecular cyclization highlights a reliable pathway to generate intricate indane-based scaffolds. nih.govwikipedia.org
Beyond its own synthesis, which can be achieved by reacting o-xylylene (B1219910) halides with alkali metal cyanides in an aqueous solution to avoid organic solvents, this compound serves as a critical ligand in organometallic chemistry. google.com Research has demonstrated its ability to act as a monodentate ligand, coordinating with metal centers to form complex structures. Specifically, it has been used to synthesize seven-coordinate complexes with molybdenum(II) and tungsten(II), such as [WI₂(CO)₃{1,2-C₆H₄(CH₂CN)₂-N}₂]. researchgate.net The formation of these organometallic compounds opens avenues for new catalytic applications, where the metal center, modified by the phenylenediacetonitrile ligand, can drive novel chemical transformations.
Future research is expected to further exploit the reactivity of the nitrile groups and the adjacent methylene (B1212753) hydrogens to design new synthetic routes and to create novel catalysts with tailored properties for specialized chemical production.
Exploration in Biological and Medicinal Chemistry as Active Pharmaceutical Intermediates or Probes
This compound has been identified as a crucial intermediate for the synthesis of active pharmaceutical ingredients (APIs). lookchem.com Its most notable application is in the development of potent anti-cancer agents.
Researchers have successfully used this compound as a starting material to synthesize a series of novel tricyclic indeno[2,1-d]pyrimidines . nih.govnih.gov The synthesis begins with a Dieckmann condensation of this compound, followed by a cyclocondensation with guanidine (B92328) carbonate. nih.govnih.govresearchgate.net This core structure is then further modified to produce a library of compounds evaluated for their therapeutic potential.
These resulting indeno[2,1-d]pyrimidine derivatives have shown significant promise as dual-action antitumor agents, exhibiting both cytotoxic and antiangiogenic properties. nih.govnih.gov Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. nih.gov Several of the synthesized compounds were found to be potent inhibitors of platelet-derived growth factor receptor β (PDGFRβ), a key receptor tyrosine kinase (RTK) involved in the angiogenesis process. nih.govnih.gov
The table below summarizes the activity of a particularly potent compound from this class, referred to as compound 7 in the study, which demonstrated significant inhibition of tumor cell growth across a wide range of cancer types in the National Cancer Institute's 60-cell line screen.
Table 1: Antitumor Activity of Indeno[2,1-d]pyrimidine Derivative (Compound 7)
| Cancer Type | Select Cell Lines with High Sensitivity | Activity Level |
|---|---|---|
| General | Inhibited 29 tumor cell lines | Submicromolar GI₅₀ |
| Various | Inhibited 9 tumor cell lines | Two-digit nanomolar GI₅₀ |
| Melanoma | B16-F10 syngeneic mouse model | Significant in vivo inhibition of tumor growth and angiogenesis |
Data sourced from research on novel tricyclic indeno[2,1-d]pyrimidines derived from this compound. nih.govnih.gov
The success of these derivatives underscores the importance of this compound as a scaffold in medicinal chemistry. Future research will likely focus on optimizing these structures to enhance potency and selectivity, and to explore their potential against other diseases driven by similar biological pathways.
Advanced Applications in Smart Materials and Nanoscience
The unique electronic and structural properties of the phenylenediacetonitrile framework are being explored for the creation of advanced functional materials. While much of the pioneering work in this area has utilized the 1,4-isomer, the principles are applicable to this compound, opening up new research frontiers.
A key emerging application is the development of fluorescent organic nanoparticles (FONs) . Phenylenediacetonitrile-based molecules can exhibit a phenomenon known as aggregation-induced emission, where they are non-emissive in solution but become highly luminescent upon aggregation in the solid state or as nanoparticles. acs.orgresearchgate.net This property is ideal for creating "turn-on" fluorescent sensors. By controlling the precipitation process, it is possible to tune the morphology and size of the resulting nanoparticles, which in turn influences their emission properties. acs.org
Research has shown that nanoparticles derived from phenylenediacetonitrile can be switched between a non-emissive amorphous state and a highly emissive crystalline state, with fluorescence quantum yields reaching up to 70%. acs.org This switching behavior makes them highly attractive for applications in low-cost, reusable sensors for detecting organic vapors. acs.org
Furthermore, phenylenediacetonitriles are used as building blocks in reactive inkjet printing to synthesize luminescent materials in-situ. rsc.org This technique allows for the direct patterning of fluorescent dyes and conjugated polymers on various substrates. For instance, a condensation reaction between a phenylenediacetonitrile, an aldehyde, and a base can be used to print arrays of stimulus-responsive materials that change their fluorescence in response to heat or vapors. rsc.org
The table below details the types of luminescent materials that can be generated using a phenylenediacetonitrile core structure.
Table 2: Phenylenediacetonitrile in Luminescent Materials
| Material Type | Synthesis Method | Key Property | Potential Application |
|---|---|---|---|
| Fluorescent Nanoparticles | Precipitation / Aggregation | Aggregation-Induced Emission Enhancement | Organic Vapor Sensors |
| Stimulus-Responsive Dyes | Reactive Inkjet Printing | Vapor- and Thermo-chromism | Printed Sensors, Anti-Counterfeiting |
| Conjugated Polymers (e.g., CN-PPV) | Reactive Inkjet Printing | Solid-State Fluorescence | Patterned Luminescent Microarrays |
Based on data from studies on phenylenediacetonitrile derivatives in nanoscience and materials chemistry. acs.orgrsc.org
Future work on this compound will likely focus on harnessing its specific geometry to create novel smart materials and nanoparticles with tailored photophysical properties for advanced sensors, optoelectronics, and bio-imaging.
Integration into Sustainable Chemical Processes and Environmental Technologies
Aligning chemical production with the principles of green chemistry is essential for environmental sustainability. sabangcollege.ac.inchemijournal.com Research into this compound is beginning to incorporate these principles, focusing on both its synthesis and its potential applications in environmental technologies.
One of the 12 principles of green chemistry is the use of safer solvents and the reduction of waste. sabangcollege.ac.inacs.org A patented process for manufacturing this compound from o-xylylene dichloride demonstrates a move in this direction by using an aqueous solution of sodium cyanide, thereby avoiding the use of bulk organic solvents. google.com This process can be carried out in the presence of a catalytic amount of an emulsifier, improving reaction efficiency while minimizing the organic solvent waste stream. google.com
While direct applications of this compound in environmental technologies are still emerging, the broader class of phenylenediacetonitriles has shown significant potential. For example, its isomer, 1,4-phenylenediacetonitrile (B1346891), is used to construct:
Porous Organic Polymers: Through Knoevenagel condensation, it can be linked with aldehyde-functionalized monomers to create robust, porous networks. unt.edumdpi.com These materials possess high surface areas and can be chemically modified, for instance, by converting the nitrile groups to amines, to enhance CO₂ capture from flue gas. unt.edu
Chemosensors: Derivatives of 1,4-phenylenediacetonitrile have been engineered into highly selective and sensitive fluorescent sensors for detecting harmful environmental contaminants like cyanide ions in water. nih.gov
Table 3: Green Chemistry & Environmental Perspectives
| Area | Approach / Application | Relevance to this compound |
|---|---|---|
| Sustainable Synthesis | Reaction in aqueous media instead of organic solvents. google.com | Reduces hazardous waste and aligns with green chemistry principles. google.comorientjchem.org |
| Catalysis | Using catalytic reagents over stoichiometric ones. acs.org | The synthesis process uses catalytic emulsifiers, and its metal complexes are being explored for catalysis. google.comresearchgate.net |
| Environmental Remediation | Porous polymers for CO₂ capture (demonstrated with 1,4-isomer). unt.edu | Future research could adapt this to the 1,2-isomer to create novel sorbent materials. |
| Environmental Monitoring | Fluorescent chemosensors for pollutants (demonstrated with 1,4-isomer). nih.gov | The unique coordination geometry of the 1,2-isomer could be exploited to design sensors for specific metal ions or anions. |
The integration of this compound into sustainable technologies is a promising future direction. The development of greener synthetic pathways and the exploration of its potential for creating materials for carbon capture, environmental sensing, and green catalysis will be key areas of focus.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
